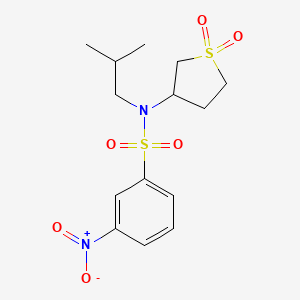

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-11(2)9-15(13-6-7-23(19,20)10-13)24(21,22)14-5-3-4-12(8-14)16(17)18/h3-5,8,11,13H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOHAXZJARWCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur dioxide.

Introduction of the sulfone group: Oxidation of the tetrahydrothiophene ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the isobutyl group: This can be done via alkylation using an appropriate alkyl halide in the presence of a base.

Formation of the nitrobenzenesulfonamide moiety: This involves the nitration of benzene followed by sulfonation and subsequent coupling with the tetrahydrothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation.

- Mechanisms of Action :

- DNA Interaction : Studies suggest that the compound may bind to DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as topoisomerases and kinases involved in cancer cell growth.

Case Study: Antitumor Evaluation

A study evaluated the antitumor effects of similar compounds on several cancer cell lines. Results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings highlight the potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide as a candidate for further development as an anticancer agent.

Antimicrobial Activity

Similar sulfonamide compounds have demonstrated potent antimicrobial activity against a range of pathogens, including bacteria and fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results suggest that modifications to the compound's structure can enhance its antimicrobial efficacy.

General Synthetic Route

The synthetic pathway may include:

- Formation of the tetrahydrothiophene ring.

- Introduction of the isobutyl group.

- Attachment of the nitrobenzenesulfonamide moiety.

Each step requires careful optimization to ensure high yields and purity of the final product.

Therapeutic Potential

Given its biological activities, this compound shows promise in various therapeutic areas:

Cancer Therapy

The compound's ability to inhibit tumor growth positions it as a potential candidate for cancer treatment protocols.

Infection Control

With demonstrated antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents, addressing growing concerns about antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfone and nitro groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzenesulfonamides

Compounds like 3-nitrobenzenesulfonamide lack the tetrahydrothiophene and isobutyl substituents. The nitro group in such derivatives enhances electrophilicity, favoring interactions with biological targets (e.g., enzymes with nucleophilic active sites).

Tetrahydrothiophene-1,1-dioxide Derivatives

Sulfolane-containing molecules, such as N-(tetrahydrothiophene-3-yl)sulfonamides, often exhibit improved solubility and metabolic stability due to the polar sulfone group. The title compound’s isobutyl chain may further enhance lipophilicity, balancing solubility and membrane permeability—a critical factor in drug design .

Dual-Substituted Sulfonamides

Analogous compounds like N-alkyl-N-cyclohexyl-4-nitrobenzenesulfonamides share the sulfonamide core but replace the sulfolane ring with non-polar groups.

Structural and Crystallographic Insights

The compound’s structural validation likely employs tools such as SHELXL and PLATON , which are standard in small-molecule crystallography for refining atomic coordinates and validating geometry . Key parameters include:

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide is a sulfonamide compound characterized by its unique tetrahydrothiophene ring and nitrobenzenesulfonamide moiety. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O6S2. The compound features a sulfone group and an isobutyl group, which contribute to its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide |

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Nitro-containing compounds, including this compound, have shown significant antimicrobial properties. The mechanism involves the reduction of the nitro group to generate reactive intermediates that bind to DNA, leading to cell death. Studies indicate that similar nitro compounds are effective against various pathogens, including bacteria and fungi .

Case Study:

A study demonstrated that derivatives of nitro compounds exhibited MIC values as low as 1 μM against Candida krusei, showcasing their potential as effective antifungal agents .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Nitro groups in the structure enhance pharmacokinetic profiles and contribute to anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways effectively .

Research Findings:

In vitro studies have shown that certain nitrobenzamides can inhibit pro-inflammatory cytokines like TNF-α and IL-1β, suggesting their role in managing chronic inflammation linked to metabolic diseases .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammatory responses.

- Binding Affinity: The presence of sulfone and nitro groups enhances binding affinity to molecular targets, influencing their activity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrothiophene Ring: Cyclization of a suitable diene with sulfur dioxide.

- Oxidation: Conversion of the tetrahydrothiophene to a sulfone using hydrogen peroxide.

- Alkylation: Introduction of the isobutyl group via alkylation with an appropriate halide.

- Formation of Nitrobenzenesulfonamide: Nitration followed by sulfonation and coupling reactions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-nitrobenzenesulfonyl chloride with a secondary amine containing the 1,1-dioxidotetrahydrothiophen-3-yl and isobutyl groups. Key steps include:

- Amine Preparation : Synthesize the amine moiety via reductive amination or alkylation of tetrahydrothiophene-3-amine, followed by oxidation to the sulfone (e.g., using H₂O₂/CH₃COOH) .

- Sulfonamide Formation : React the amine with 3-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 0–25°C.

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements may require catalytic methods, such as visible-light-mediated C–C coupling for complex intermediates .

Q. How should researchers approach spectroscopic characterization, and what key spectral features are indicative of its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm, split due to nitro group), sulfonamide NH (δ ~10 ppm, broad if unsubstituted), and tetrahydrothiophene-dioxide protons (δ 3.0–4.0 ppm, coupling patterns depend on ring conformation).

- ¹³C NMR : Sulfone carbons (δ ~55–60 ppm), nitrobenzene carbons (δ ~120–150 ppm).

- IR : Strong S=O stretches (sulfone: ~1320–1300 cm⁻¹; sulfonamide: ~1150 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- X-ray Crystallography : Use SHELX for structure refinement. Key parameters: sulfone O–S–O angles (~120°) and nitro group planarity. Validate with CCDC databases .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data interpretation, particularly regarding sulfone and nitro group conformations?

- Methodological Answer :

- High-Resolution Data : Collect data at ≤0.8 Å resolution to reduce ambiguity in sulfone and nitro group positions.

- Refinement : Use SHELXL with restraints for disordered regions. Apply Hirshfeld atom refinement (HAR) for hydrogen bonding analysis.

- Validation Tools : PLATON (to check for geometric outliers) and RIGU (for intermolecular interactions). Compare with analogous structures (e.g., nitrobenzenesulfonamides in ) .

Q. How does the electronic nature of the 3-nitrobenzenesulfonamide moiety influence reactivity in nucleophilic substitution or metal-catalyzed coupling?

- Methodological Answer :

- Nucleophilic Substitution : The nitro group activates the benzene ring for electrophilic attack. Perform kinetic studies (e.g., SNAr reactions with amines) in DMSO at 60°C. Monitor substituent effects via Hammett plots.

- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura reactions. The sulfonamide may act as a directing group; DFT calculations (e.g., Gaussian 16) can map electron density to predict regioselectivity .

Q. In SAR studies, how can modifications to the tetrahydrothiophen-3-yl or isobutyl groups alter biological activity?

- Methodological Answer :

- Tetrahydrothiophene Modifications : Introduce substituents (e.g., halogens, methyl groups) to alter steric bulk or hydrogen-bonding capacity. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases).

- Isobutyl Replacement : Test linear (n-butyl) or branched (neopentyl) analogs to assess lipophilicity (logP via HPLC). Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., from PDB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.